molecular formula C27H32N4O4 B11273622 N-cyclohexyl-2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-cyclohexyl-2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11273622
M. Wt: 476.6 g/mol
InChI Key: JQQVQWUCBKSJGU-UHFFFAOYSA-N
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Description

2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C27H32N4O4

Molecular Weight

476.6 g/mol

IUPAC Name

2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide

InChI

InChI=1S/C27H32N4O4/c1-2-16-28-24(32)17-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)18-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

JQQVQWUCBKSJGU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylcarbamoyl Group: This step is achieved through carbamoylation reactions using cyclohexyl isocyanate.

    Attachment of the Phenyl Group: This is done via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Acylation: The final step involves the acylation of the intermediate with propylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions.

Scientific Research Applications

2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to various biological effects. The cyclohexylcarbamoyl group enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE stands out due to its unique combination of a quinazolinone core and a cyclohexylcarbamoyl group, which imparts distinct biological activity and chemical reactivity.

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